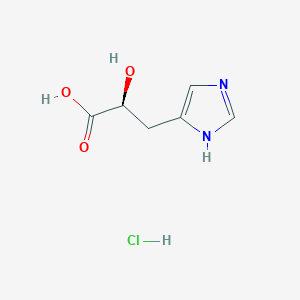
(2S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride, also known as L-histidine hydrochloride, is a derivative of the amino acid histidine. This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The hydrochloride form enhances its solubility in water, making it useful in various biochemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride typically involves the following steps:
Starting Material: The process begins with L-histidine, an essential amino acid.
Hydrochloride Formation: L-histidine is reacted with hydrochloric acid to form L-histidine hydrochloride. This reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of L-histidine hydrochloride involves large-scale fermentation processes using microorganisms such as Corynebacterium glutamicum. The fermentation broth is then subjected to downstream processing, including filtration, concentration, and crystallization, to obtain the pure hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole-4,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Imidazole-4,5-dicarboxylic acid.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
(2S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various imidazole derivatives.
Biology: Serves as a buffer component in biochemical assays and cell culture media.
Medicine: Investigated for its potential therapeutic effects, including its role in histidine metabolism and as a precursor to histamine.
Industry: Utilized in the production of pharmaceuticals, food additives, and nutritional supplements.
Mecanismo De Acción
The mechanism of action of (2S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride involves its role as a precursor to histamine, a vital biogenic amine. Histidine decarboxylase catalyzes the conversion of histidine to histamine, which then interacts with histamine receptors (H1, H2, H3, and H4) to exert various physiological effects, including modulation of immune responses, gastric acid secretion, and neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
Imidazolepropionic acid: Another histidine derivative involved in histidine metabolism.
4-Imidazoleacetic acid: A metabolite of histamine with distinct biological functions.
Histamine: The direct decarboxylation product of histidine, playing a crucial role in immune response and neurotransmission.
Uniqueness
(2S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride is unique due to its dual role as both a biochemical precursor and a functional compound in various industrial applications. Its solubility and stability in the hydrochloride form make it particularly valuable in research and industrial settings.
Propiedades
IUPAC Name |
(2S)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3.ClH/c9-5(6(10)11)1-4-2-7-3-8-4;/h2-3,5,9H,1H2,(H,7,8)(H,10,11);1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTVIISKBYSJNP-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2627817.png)

![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2627819.png)







![(2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2627830.png)
![(E)-4-[3-(butyrylamino)anilino]-4-oxo-2-butenoic acid](/img/structure/B2627831.png)
![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-fluorobenzenesulfonohydrazide](/img/structure/B2627836.png)

